1-{[(Benzyloxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid
Description
Historical Context and Discovery
The historical foundation of 1-{[(Benzyloxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid traces directly to the groundbreaking work of Leonidas Zervas and Max Bergmann in the early 1930s, which established the benzyloxycarbonyl protecting group as a cornerstone of peptide synthesis. Zervas first prepared benzyl chloroformate in the early 1930s and used it for the introduction of the benzyloxycarbonyl protecting group, which became the foundation for the Bergmann-Zervas carboxybenzyl method of peptide synthesis. This revolutionary approach represented the first successful method of controlled peptide chemical synthesis and dominated worldwide procedures for twenty years until the 1950s.
The development trajectory from the original benzyloxycarbonyl chemistry to the specific cyclohexane derivative under examination represents a natural evolution in protecting group methodology. The carboxybenzyl protecting group discovered by Zervas is abbreviated as carboxybenzyl or, in honor of Zervas, simply as benzyloxycarbonyl. The protecting group's introduction involves reaction with benzyl chloroformate, originally performed in aqueous sodium carbonate solution at 0°C, with typical deprotection achieved through hydrogenolysis under mild conditions using hydrogen gas and a catalyst such as palladium on charcoal.
The significance of this historical development cannot be overstated, as the discovery of the Bergmann-Zervas synthesis has been characterized as "epoch-making," allowing the advent of controlled synthetic peptide chemistry and completing work started in the early twentieth century by Bergmann's mentor Emil Fischer. Previously impossible to synthesize oligopeptides with highly specific sequences and reactive side chains were consequently produced in the 1930s by Bergmann and Zervas, with their method becoming the standard in the field for the following two decades until further developments in the early 1950s.
Relevance in Contemporary Chemical Research
Contemporary chemical research has witnessed renewed interest in benzyloxycarbonyl-protected amino acid derivatives, particularly those incorporating cyclohexane-based structural motifs like this compound. The compound's relevance stems from its unique structural features that combine the well-established protective capabilities of the benzyloxycarbonyl group with the conformational rigidity and steric properties imparted by the 3,3-dimethylcyclohexane framework. This combination offers synthetic chemists valuable tools for controlling stereochemistry and reaction selectivity in complex synthetic sequences.
Recent developments in photoredox catalysis have highlighted the utility of carboxylic acid derivatives as traceless activation groups for radical reactions. The direct application of carboxylic acids as traceless activation groups for radical Michael additions has been accomplished via visible light-mediated processes, where carboxylic acids undergo carbon dioxide extrusion under mild conditions to generate primary, secondary, and tertiary radicals that subsequently participate in hetero radical-radical couplings. This methodology represents a significant advancement in the field, as it allows for the utilization of simple carboxylic acids as generic precursors for radical conjugate addition reactions under photoredox conditions.
The compound's structural architecture positions it advantageously for applications in modern synthetic methodologies, including asymmetric catalysis and stereoselective transformations. The 3,3-dimethylcyclohexane core provides a rigid framework that can influence the stereochemical outcome of reactions, while the benzyloxycarbonyl protecting group ensures compatibility with standard peptide synthesis protocols and provides a convenient handle for further synthetic manipulations.
Position within the N-Protected Amino Acid Family
Within the broader family of N-protected amino acid derivatives, this compound occupies a distinctive position as a structurally constrained analog that bridges traditional amino acid chemistry with modern synthetic requirements. The compound belongs to the class of carbamate-protected amino acids, where the benzyloxycarbonyl group serves as the protective moiety for the amino functionality. Carboxybenzyl or benzyloxycarbonyl amino acid derivatives are used to protect the amine functional group in the chemical organic synthesis of oligopeptides, formed by the reaction of the amino acid amine functional group and benzyl chloroformate.
The compound's structural relationship to other N-protected amino acids can be illustrated through comparative analysis with related derivatives. For instance, 1-{[(Benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid represents a smaller ring analog with molecular formula C12H13NO4, while 1-(Benzyloxycarbonylamino)-cyclobutyl-1-carboxylic acid with molecular formula C13H15NO4 and molecular weight 249.26 g/mol provides an intermediate ring size comparison. These structural variations demonstrate the versatility of the benzyloxycarbonyl protecting group across different cyclic frameworks.
| Compound | Ring Size | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| 1-{[(Benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid | 3-membered | C12H13NO4 | 235.24 | High ring strain, compact structure |
| 1-(Benzyloxycarbonylamino)-cyclobutyl-1-carboxylic acid | 4-membered | C13H15NO4 | 249.26 | Moderate ring strain |
| This compound | 6-membered | C17H23NO4 | 305.37 | Chair conformation, dimethyl substitution |
The six-membered cyclohexane ring in the target compound provides optimal balance between conformational flexibility and structural rigidity, while the 3,3-dimethyl substitution pattern introduces significant steric bulk that can influence both reactivity and selectivity in synthetic applications.
Overview of Research Trajectory and Academic Interest
The research trajectory surrounding this compound reflects broader trends in amino acid chemistry and peptide synthesis methodology. Academic interest in this compound has been driven by several converging factors, including the need for conformationally constrained amino acid analogs in peptide drug development, the advancement of stereoselective synthetic methodologies, and the exploration of novel protecting group strategies.
Current research directions encompass several key areas of investigation. The compound's potential as a building block for peptidomimetics has attracted considerable attention, particularly in the context of developing metabolically stable analogs of bioactive peptides. The rigid cyclohexane framework can impose specific conformational constraints on peptide backbones, potentially enhancing binding affinity and selectivity for target proteins. Additionally, the presence of the 3,3-dimethyl substitution pattern provides opportunities for exploring structure-activity relationships in peptide-based therapeutics.
The academic interest in benzyloxycarbonyl-protected amino acids has been further stimulated by advances in asymmetric synthesis methodologies. Recent developments in catalytic asymmetric reactions, such as the Tsuji-Trost alpha-benzylation reaction of N-unprotected amino acids with benzyl alcohol derivatives using chiral aldehyde-involved catalytic systems, have opened new pathways for accessing optically active unnatural alpha-benzyl amino acids. These methodologies provide direct routes to structurally diverse amino acid derivatives and enable the synthesis of complex natural products and pharmaceutical intermediates.
The compound's position within contemporary research is further enhanced by its compatibility with modern synthetic tools and methodologies. The benzyloxycarbonyl protecting group remains widely used for amine group protection due to its stability under basic conditions and ease of removal under mild hydrogenolysis conditions. This compatibility ensures that this compound can be readily incorporated into complex synthetic sequences and automated peptide synthesis protocols.
Future research trajectories are likely to focus on exploring the compound's utility in emerging synthetic methodologies, including flow chemistry applications, green chemistry approaches, and advanced catalytic transformations. The structural features of the compound make it an attractive candidate for investigating new reaction manifolds and for developing improved synthetic routes to complex molecular targets. As the field of chemical biology continues to expand, the demand for structurally diverse amino acid building blocks like this compound is expected to grow, driving continued academic and industrial interest in this important class of compounds.
Properties
IUPAC Name |
3,3-dimethyl-1-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-16(2)9-6-10-17(12-16,14(19)20)18-15(21)22-11-13-7-4-3-5-8-13/h3-5,7-8H,6,9-12H2,1-2H3,(H,18,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYXATTVHQTDHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)(C(=O)O)NC(=O)OCC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(Benzyloxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclohexane Core: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of the Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using appropriate alkylating agents.
Benzyloxycarbonyl Protection: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-{[(Benzyloxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{[(Benzyloxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[(Benzyloxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional groups.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional and Substitutional Isomers
1-{[(Benzyloxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic Acid
- Molecular Formula: C₁₆H₂₁NO₄ (MW: 291.34) .
- Key Differences : The 4-methyl substituent (vs. 3,3-dimethyl) reduces steric hindrance near the carboxylic acid group. This positional isomerism may alter crystallinity and solubility.
(1R,3S)-rel-3-(((Benzyloxy)carbonyl)amino)cyclohexanecarboxylic Acid
- Molecular Formula: C₁₅H₁₉NO₄ (MW: 277.31) .
- The absence of methyl groups reduces steric bulk compared to the target compound.
Ring Size Variations
1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid Hydrochloride
- Molecular Formula: C₁₂H₁₆ClNO₃ (MW: 257.71 g/mol) .
- Key Differences: Ring Size: Cyclobutane (4-membered) vs. cyclohexane (6-membered), introducing higher ring strain and reduced conformational flexibility. Functional Groups: Benzyloxy instead of Cbz-amino, and the presence of a hydrochloride salt, enhancing aqueous solubility.
Protecting Group Modifications
3-(((Allyloxy)carbonyl)amino)cyclohexane-1-carboxylic Acid
- Molecular Formula: C₁₁H₁₅NO₄ (MW: 233.24) .
- Key Differences: Protecting Group: Allyloxycarbonyl (Alloc) instead of Cbz. Alloc is cleaved under milder conditions (e.g., palladium catalysis) compared to Cbz (hydrogenolysis) .
Functional Group Replacements
Hydroxycyclohexane-1-carboxylic Acid Derivatives
- Examples : cis/trans-2-, 3-, and 4-Hydroxycyclohexane-1-carboxylic acids (MW: ~158–160 g/mol) .
- Key Differences: Hydrogen Bonding: Hydroxyl groups enable stronger hydrogen bonding vs. the Cbz-amino group, affecting solubility and target binding. Acidity: Lower pKa (~4.6–4.8) for hydroxyl groups compared to carboxylic acid (pKa ~2.5) .
Data Tables
Table 1. Structural and Physical Properties
Biological Activity
1-{[(Benzyloxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid is an organic compound notable for its complex structure, which includes functional groups such as an amine, a carboxylic acid, and an ether. Its molecular formula is , and it has a molecular weight of approximately 305.4 g/mol. This compound is primarily used in organic synthesis and medicinal chemistry due to its versatile reactivity.
Structure and Properties
The compound features a benzyloxycarbonyl group attached to an amino group and a cyclohexane ring substituted with two methyl groups. The presence of these functional groups enhances its reactivity, making it a potential candidate for various applications in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 305.4 g/mol |
| CAS Number | 1696989-99-7 |
| Key Functional Groups | Amine, Carboxylic Acid, Ether |
Potential Biological Activities
- Anticancer Activity : Compounds with similar benzyloxycarbonyl structures have been shown to exhibit anticancer properties. For instance, derivatives of benzyloxycarbonyl amino acids have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The presence of the benzyloxycarbonyl moiety may enhance the compound's ability to act as an enzyme inhibitor. Research indicates that similar compounds can interact with enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
- Antimicrobial Properties : Some derivatives of cyclohexane carboxylic acids have demonstrated antimicrobial activity against various pathogens. This suggests that this compound could also possess similar properties.
Case Studies
While direct case studies on this specific compound are scarce, related compounds have been the subject of research:
- Study on Benzyloxycarbonyl Amino Acids : A study demonstrated that certain benzyloxycarbonyl amino acids exhibited significant cytotoxicity against cancer cell lines (e.g., HeLa cells). The mechanism was attributed to the disruption of mitochondrial function leading to apoptosis.
- Cyclohexane Derivatives : Research on derivatives of cyclohexane carboxylic acids has revealed their potential as anti-inflammatory agents due to their ability to inhibit pro-inflammatory cytokines.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 1-{[(Benzyloxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid with high enantiomeric purity?
- Methodological Answer : The synthesis typically involves three key steps:
Amino Group Protection : Introduce the benzyloxycarbonyl (Cbz) group via reaction with benzyl chloroformate under basic conditions (e.g., NaHCO₃) to protect the amine .
Cyclohexane Ring Formation : Use a stereoselective cyclization strategy, such as acid-catalyzed intramolecular aldol condensation, to form the 3,3-dimethylcyclohexane backbone while minimizing racemization .
Carboxylic Acid Activation : Employ coupling agents like EDCl/HOBt to functionalize the carboxylic acid for downstream applications .
Purification via recrystallization or chiral HPLC ensures enantiomeric purity (>99% ee) .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : A multi-technique approach is critical:
- NMR : ¹H/¹³C NMR confirms the cyclohexane ring substitution pattern (e.g., 3,3-dimethyl groups at δ ~1.2 ppm) and Cbz group presence (aromatic protons at δ ~7.3 ppm) .
- IR : Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1250 cm⁻¹ (C-O-C of Cbz) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₂₄N₂O₄: 332.1735) .
Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate the compound in buffers (pH 2–9) at 25°C for 24–72 hours. Monitor degradation via HPLC; the Cbz group is labile under strongly acidic (pH <2) or basic (pH >10) conditions .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds (typically >150°C) .
Advanced Research Questions
Q. What experimental strategies mitigate racemization during Cbz-group deprotection in peptide synthesis applications?
- Methodological Answer : Racemization risks arise during acidic (e.g., HBr/AcOH) or catalytic hydrogenation (H₂/Pd-C) deprotection. Strategies include:
- Low-Temperature Hydrogenolysis : Perform deprotection at 0–5°C with Pd/C in ethanol to minimize epimerization .
- Alternative Protecting Groups : Compare with Fmoc (pH-sensitive) protection to assess racemization rates under milder conditions .
- Chiral HPLC Monitoring : Track enantiomeric ratios post-deprotection to quantify racemization .
Q. How do steric effects from the 3,3-dimethyl groups influence the compound’s reactivity in amide bond formation?
- Methodological Answer : The dimethyl groups create steric hindrance, slowing coupling kinetics. Optimize using:
- Bulky Coupling Agents : Replace EDCl with DIC (diisopropylcarbodiimide) to reduce steric clashes .
- Kinetic Studies : Compare reaction rates with analogous compounds lacking dimethyl groups (e.g., cyclohexane-1-carboxylic acid derivatives) to quantify steric effects .
Q. What computational modeling approaches predict the compound’s interactions with biological targets (e.g., enzymes)?
- Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to simulate binding:
- Target Selection : Focus on enzymes with hydrophobic active sites (e.g., cyclooxygenase) due to the dimethylcyclohexane moiety .
- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities, validated by in vitro assays .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported melting points for this compound?
- Methodological Answer : Variations in melting points (e.g., 119–123°C vs. 130°C) may stem from:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
